molecular formula C15H21NO4 B1271471 (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid CAS No. 464930-76-5

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Cat. No.: B1271471
CAS No.: 464930-76-5
M. Wt: 279.33 g/mol
InChI Key: XICHKLMIOJEDAM-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The compound also contains a m-tolyl group, which is a derivative of toluene, adding to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid typically involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid, follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.

Major Products Formed

    Free Amino Acid: Formed after deprotection of the Boc group.

    Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein structure and function through the synthesis of peptide analogs.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling reactions to occur. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of peptides and other biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
  • ®-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid is unique due to the presence of the m-tolyl group, which imparts distinct steric and electronic properties compared to its ortho- and para-tolyl analogs. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICHKLMIOJEDAM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375890
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464930-76-5
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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